molecular formula C13H18BrNO2 B1373983 {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine CAS No. 1291714-64-1

{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine

Cat. No.: B1373983
CAS No.: 1291714-64-1
M. Wt: 300.19 g/mol
InChI Key: SDUGUUNNOHJYHX-UHFFFAOYSA-N
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Description

{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine ( 1291714-64-1) is a chemical compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 g/mol . Its structure features a brominated phenyl ring connected to a methyl(methylamine) group and a tetrahydrofuran (oxolan) ring system via an ether linkage, making it a valuable synthetic intermediate in medicinal chemistry . This compound is recognized as an important building block for the discovery and development of new active substances. Researchers utilize this bromo-amine derivative as a key precursor in organic synthesis, particularly for constructing more complex molecules with potential pharmacological activity. The presence of both bromine and amine functional groups provides reactive sites for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions . The product is offered with a high purity specification of 95% . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. This compound is for use by qualified laboratory researchers only.

Properties

IUPAC Name

1-[3-bromo-2-(oxolan-2-ylmethoxy)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-15-8-10-4-2-6-12(14)13(10)17-9-11-5-3-7-16-11/h2,4,6,11,15H,3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUGUUNNOHJYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Br)OCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Functionalization of the Aromatic Ring

  • Starting from 3-bromo-2-methylaniline, the methyl group ortho to the amine is converted to an oxolanyl methoxy substituent. This is achieved via nucleophilic substitution where the methyl group is first converted into a suitable leaving group (e.g., bromomethyl) followed by reaction with tetrahydrofuran-based alcohols under basic conditions to form the oxolanyl methoxy ether.

Introduction of the Benzyl Methylamine Side Chain

  • The benzylic position (methylene adjacent to the aromatic ring) is functionalized with a methylamine group. This can be done by halogenation of the benzylic position to form a benzyl halide intermediate, which is then subjected to nucleophilic substitution with methylamine.

  • Alternatively, reductive amination techniques can be employed where the corresponding benzaldehyde derivative is reacted with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).

Detailed Preparation Methods

Method 1: Halomethylation Followed by Nucleophilic Substitution

Step Reagents/Conditions Description Yield/Notes
1 3-Bromo-2-methylaniline, NBS (N-bromosuccinimide), light or radical initiator Benzylic bromination to form 3-bromo-2-(bromomethyl)aniline Moderate to good yield; control of reaction time critical to avoid polybromination
2 Tetrahydrofuran-2-ylmethanol, base (e.g., K2CO3), DMF solvent Nucleophilic substitution to install oxolanyl methoxy group at ortho position High yield; mild conditions preserve bromine substituent
3 Methylamine, solvent (e.g., ethanol), heat Nucleophilic substitution at benzylic bromide to introduce methylamine Good yield; reaction monitored to avoid over-alkylation

Method 2: Reductive Amination Approach

Step Reagents/Conditions Description Yield/Notes
1 3-Bromo-2-(oxolan-2-ylmethoxy)benzaldehyde (prepared by oxidation of methyl group) Formation of aldehyde intermediate Requires selective oxidation methods (e.g., SeO2 or MnO2)
2 Methylamine, NaBH3CN (sodium cyanoborohydride), pH ~6-7 buffer Reductive amination to form methylamine substituent at benzylic position High selectivity and yield; mild reaction conditions

Research Findings and Optimization

  • Selectivity : Maintaining the bromine substituent at the 3-position during functionalization is critical. Mild reaction conditions and selective reagents (e.g., NBS for benzylic bromination) are preferred to avoid debromination or substitution at undesired sites.

  • Solvent Effects : Polar aprotic solvents like DMF or DMSO facilitate nucleophilic substitutions, especially for ether formation and amination steps.

  • Temperature Control : Lower temperatures during nucleophilic substitution reduce side reactions and improve yield.

  • Purification : Chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate the target compound with high purity.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Halomethylation + Nucleophilic Substitution Benzylic bromination → Ether formation → Amination Straightforward, uses commercially available intermediates Requires careful control to prevent polybromination
Reductive Amination Aldehyde formation → Reductive amination with methylamine High selectivity, mild conditions Requires additional oxidation step, sensitive to over-reduction

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 3-position of the phenyl ring can participate in NAS reactions under specific conditions. The electron-donating methoxy group (via the oxolane ring) at the 2-position may slightly deactivate the ring, but bromine’s leaving-group capability remains viable.

Key Reactions:

  • Suzuki-Miyaura Coupling :
    Palladium-catalyzed coupling with boronic acids (e.g., aryl, vinyl) to form biaryl or styryl derivatives .
    Example :

    Compound+ArB OH 2Pd PPh3 4,baseBiaryl product\text{Compound}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{base}}\text{Biaryl product}

    Conditions: Dioxane/water, 80–100°C, 12–24 h.

  • Buchwald-Hartwig Amination :
    Substitution with amines to yield diarylamine derivatives .
    Example :

    Compound+R2NHPd2 dba 3,XantphosAryl amine product\text{Compound}+\text{R}_2\text{NH}\xrightarrow{\text{Pd}_2\text{ dba }_3,\text{Xantphos}}\text{Aryl amine product}

    Conditions: Toluene, 110°C, 18 h.

Reaction Type Reagent/CatalystYield RangeReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃60–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos50–75%

Functionalization of the Methylamine Group

The secondary amine (–NHCH₃) is susceptible to alkylation, acylation, and condensation reactions.

Key Reactions:

  • Acylation :
    Reacts with acyl chlorides or anhydrides to form amides.
    Example :

    Compound+AcClEt3NAcetamide derivative\text{Compound}+\text{AcCl}\xrightarrow{\text{Et}_3\text{N}}\text{Acetamide derivative}

    Conditions: Dichloromethane, 0°C to RT, 2 h.

  • Reductive Amination :
    Conversion to tertiary amines via reaction with aldehydes/ketones and NaBH₃CN .
    Example :

    Compound+RCHONaBH3CNTertiary amine\text{Compound}+\text{RCHO}\xrightarrow{\text{NaBH}_3\text{CN}}\text{Tertiary amine}
Reaction Type ReagentYieldReference
AcylationAcetyl chloride, Et₃N70–90%
Reductive AminationNaBH₃CN, RCHO60–80%

Oxidation of the Oxolane Methoxy Group

The tetrahydrofuran-derived methoxy group may undergo ring-opening oxidation under acidic or oxidative conditions.

Key Reaction:

  • Acid-Catalyzed Hydrolysis :
    Conversion to a diol or carboxylic acid derivative.
    Example :

    Oxolane ringH3O+,ΔDiol intermediate\text{Oxolane ring}\xrightarrow{\text{H}_3\text{O}^+,\Delta}\text{Diol intermediate}

    Conditions: HCl (aq.), reflux, 6–12 h .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (due to the methoxy group) can undergo EAS, though steric hindrance from the oxolane and bromine may limit reactivity.

Potential Reactions:

  • Nitration :

    CompoundHNO3,H2SO4Nitro substituted derivative\text{Compound}\xrightarrow{\text{HNO}_3,\text{H}_2\text{SO}_4}\text{Nitro substituted derivative}

    Conditions: 0–5°C, 1–3 h.

Metal-Halogen Exchange

The bromine atom may undergo lithium-halogen exchange to generate aryl lithium intermediates for further functionalization .

Example :

Compoundn BuLiAryl lithiumElectrophile E+ Functionalized product\text{Compound}\xrightarrow{\text{n BuLi}}\text{Aryl lithium}\xrightarrow{\text{Electrophile E}^+\text{ }}\text{Functionalized product}

Stability and Degradation Pathways

  • Thermal Degradation : Decomposition above 200°C, releasing HBr and forming polyaromatic residues .

  • Photolytic Debromination : UV light exposure may lead to homolytic C–Br bond cleavage, generating aryl radicals .

Scientific Research Applications

Structural Characteristics

The molecular formula for {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine is C13H18BrNO2. The structural complexity of this compound contributes to its biological activity and reactivity. The presence of the bromine atom enhances its electrophilic character, while the oxolane ring provides steric hindrance that can influence binding interactions with biological targets.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Bromination : A phenolic derivative is brominated to introduce the bromine substituent.
  • Nucleophilic Substitution : The oxolane ring is introduced through nucleophilic substitution reactions.
  • Reductive Amination : The methylamine group is attached via reductive amination.

These methods can be optimized in industrial settings to enhance yield and purity through controlled reaction conditions and purification techniques such as chromatography .

Pharmaceutical Development

This compound has garnered attention in pharmaceutical research due to its potential as a candidate for drug development. Its structural features suggest possible interactions with various biological macromolecules, making it suitable for studies related to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for developing therapeutic agents targeting metabolic pathways.
  • Receptor Modulation : It may act on receptors involved in neurotransmission or other physiological processes .

The biological activity of this compound can be evaluated through various bioassays:

  • Cytotoxicity Assays : These assays measure the compound's effects on cell viability, providing insights into its potential as an anticancer agent.
  • Antimicrobial Studies : Evaluating its efficacy against bacterial or fungal strains can establish its utility in combating infections.
  • Enzyme Inhibition Studies : These assess the impact on specific enzymatic activities, essential for understanding its pharmacodynamics .

Chemical Synthesis Intermediate

In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block for creating diverse chemical entities .

Mechanism of Action

The mechanism of action of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The bromine atom and oxolane ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methylamine group can also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine with structurally related brominated amines and ether-containing derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 3-Br, 2-(tetrahydrofuran-2-ylmethoxy), CH2-NH-CH3 ~C13H18BrNO2 ~316.2 (estimated) Unique tetrahydrofuran ether; potential enhanced lipophilicity
(3-Bromo-2-methoxyphenyl)methanamine 3-Br, 2-OCH3, CH2-NH2 C8H10BrNO 216.08 Simpler methoxy analog; used as a building block in organic synthesis
3-Bromo-2-[(dimethylamino)methyl]aniline 3-Br, 2-(CH2-N(CH3)2), NH2 C9H13BrN2 241.12 Dimethylamino group improves basicity; applications in drug discovery
Butyl[3-(oxolan-2-ylmethoxy)propyl]amine Oxolan-2-ylmethoxy on propyl chain, butylamine C12H25NO2 215.33 Aliphatic oxolan-ether; demonstrates solubility modulation in surfactants
(3-Bromo-4-fluorophenyl)methylamine 3-Br, 4-F, CH2-NH-C5H11 C12H17BrFN 274.17 Fluorine substitution; potential bioactivity in CNS-targeting compounds
1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) 3-OCH3, isopropylamine, CH3-NH C11H17NO 179.26 Methamphetamine analog; high purity (99.9%) used in reference standards

Key Comparative Insights:

This may influence receptor binding or metabolic stability in drug design . Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability enhance electrophilic reactivity, making the target compound more suitable for cross-coupling reactions compared to fluorine-containing analogs () .

Synthetic Utility: The target compound’s benzylic methylamine group is a versatile handle for further functionalization, akin to 3-Bromo-2-[(dimethylamino)methyl]aniline (). Its tetrahydrofuran-ether moiety mirrors trends in agrochemicals (e.g., sulfonylurea herbicides in ), where cyclic ethers improve bioavailability .

Analytical Characterization :

  • Techniques such as GC-MS and FTIR-ATR (as used for 3-MeOMA in ) are critical for verifying purity and structural integrity. The oxolan-2-ylmethoxy group’s IR absorption near 1100 cm⁻¹ (C-O-C stretch) and MS fragmentation patterns would distinguish it from methoxy analogs .

Biological Activity

The compound {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine is a complex organic molecule that exhibits potential biological activity due to its unique structural features. Its design incorporates a phenyl ring, a bromine substituent, a methoxy group, and an oxolane moiety, alongside a methylamine functional group. This combination suggests that the compound may interact with various biological targets, making it a subject of interest in pharmacological research.

Structural Characteristics

The structural complexity of this compound is pivotal to its biological activity. The presence of the bromine atom and the methoxy group can influence the compound's lipophilicity and ability to penetrate biological membranes. The oxolane ring adds to the steric hindrance and may affect receptor binding.

The biological activity of this compound is likely mediated through interactions with specific proteins or enzymes. Compounds with similar structures often demonstrate various pharmacological effects, including:

  • Enzyme inhibition
  • Receptor modulation
  • Antimicrobial properties

Understanding the detailed mechanism requires further studies, including molecular docking and biochemical assays.

Biological Activity Assessment

Biological activity can be evaluated through various bioassays, which measure the compound's effects on living organisms or cell cultures. Key assessments include:

  • Cytotoxicity assays : Determining the compound's effect on cell viability.
  • Antimicrobial assays : Evaluating efficacy against bacterial or fungal strains.
  • Enzyme inhibition studies : Assessing the impact on specific enzymatic activities.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-BromophenolBromine on phenolAntimicrobialSimpler structure; lacks oxolane
4-Methoxyphenyl)methylamineMethoxy and amine groupsAntidepressant potentialLacks bromine; different substitution pattern
2-(Oxolan-2-ylmethoxy)anilineOxolane and amino groupAnticancer propertiesNo bromine; focuses on amino functionality

This table illustrates how variations in substituents can significantly influence biological activity and potential applications.

Case Studies and Research Findings

Several studies have explored the biological properties of related compounds, providing insights into potential applications for this compound:

  • Antimicrobial Activity : Research indicates that compounds with similar brominated phenolic structures exhibit significant antimicrobial properties against various pathogens. For example, brominated phenols have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Antidepressant Effects : Analogous compounds featuring amine functionalities have demonstrated antidepressant-like effects in animal models, suggesting potential for mood regulation.
  • Anticancer Properties : Some derivatives of oxolane-containing compounds have been reported to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine
Reactant of Route 2
Reactant of Route 2
{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine

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